

# In Vitro vs. In Vivo Effects of Fluticasone Propionate: A Technical Guide

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## Compound of Interest

Compound Name: *Fluticasone Propionate*

Cat. No.: *B1673493*

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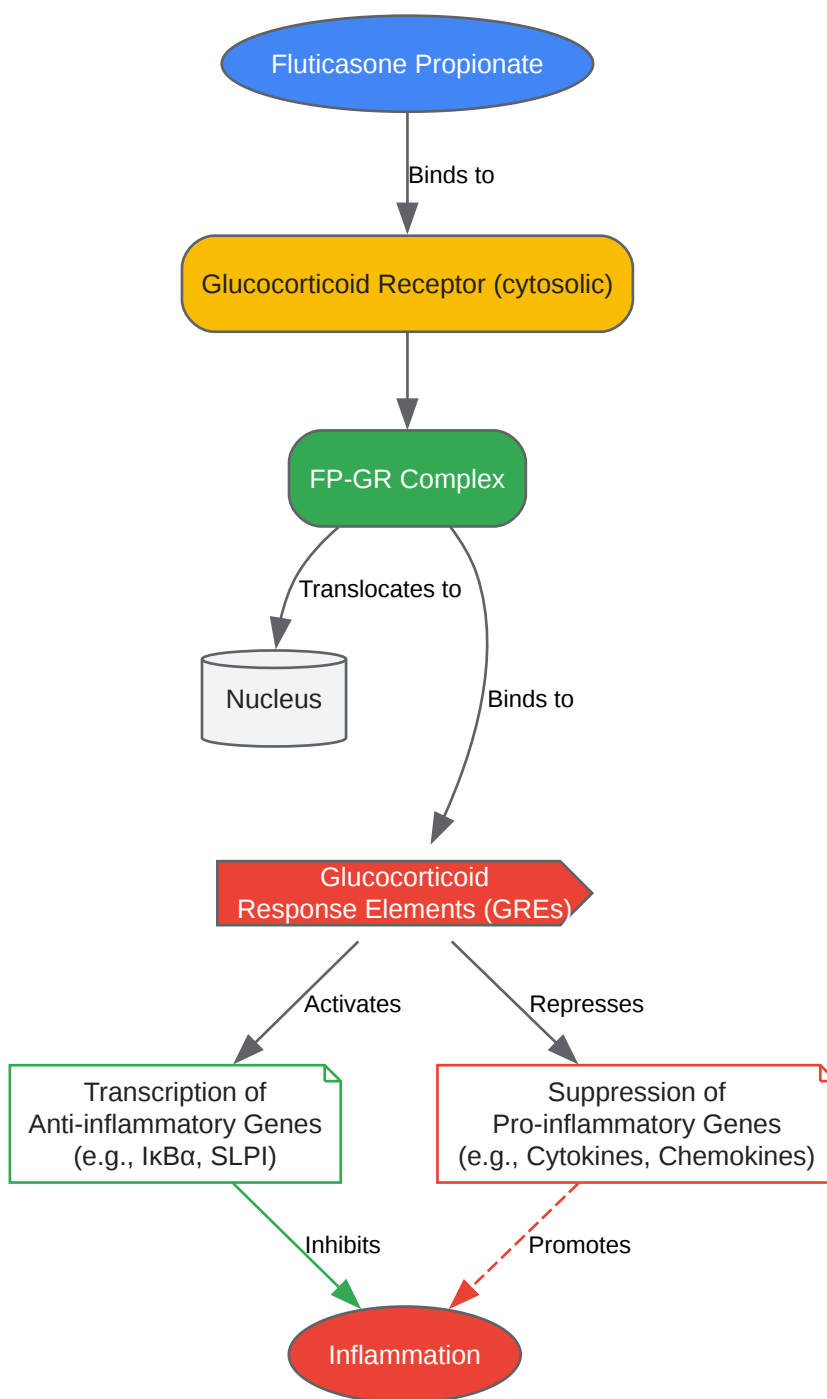
This technical guide provides an in-depth analysis of the in vitro and in vivo effects of **Fluticasone Propionate** (FP), a potent synthetic corticosteroid widely used in the management of asthma and allergic rhinitis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved in its mechanism of action to support further research and development.

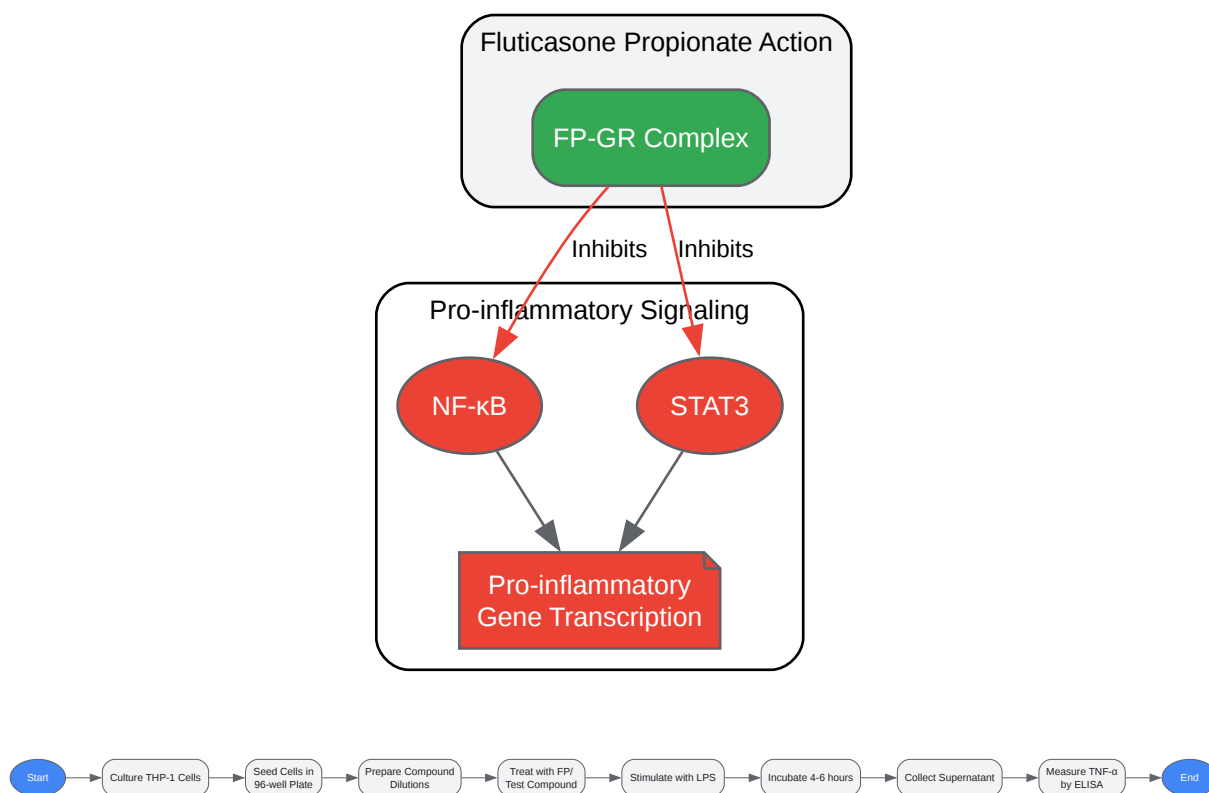
## Core Mechanism of Action

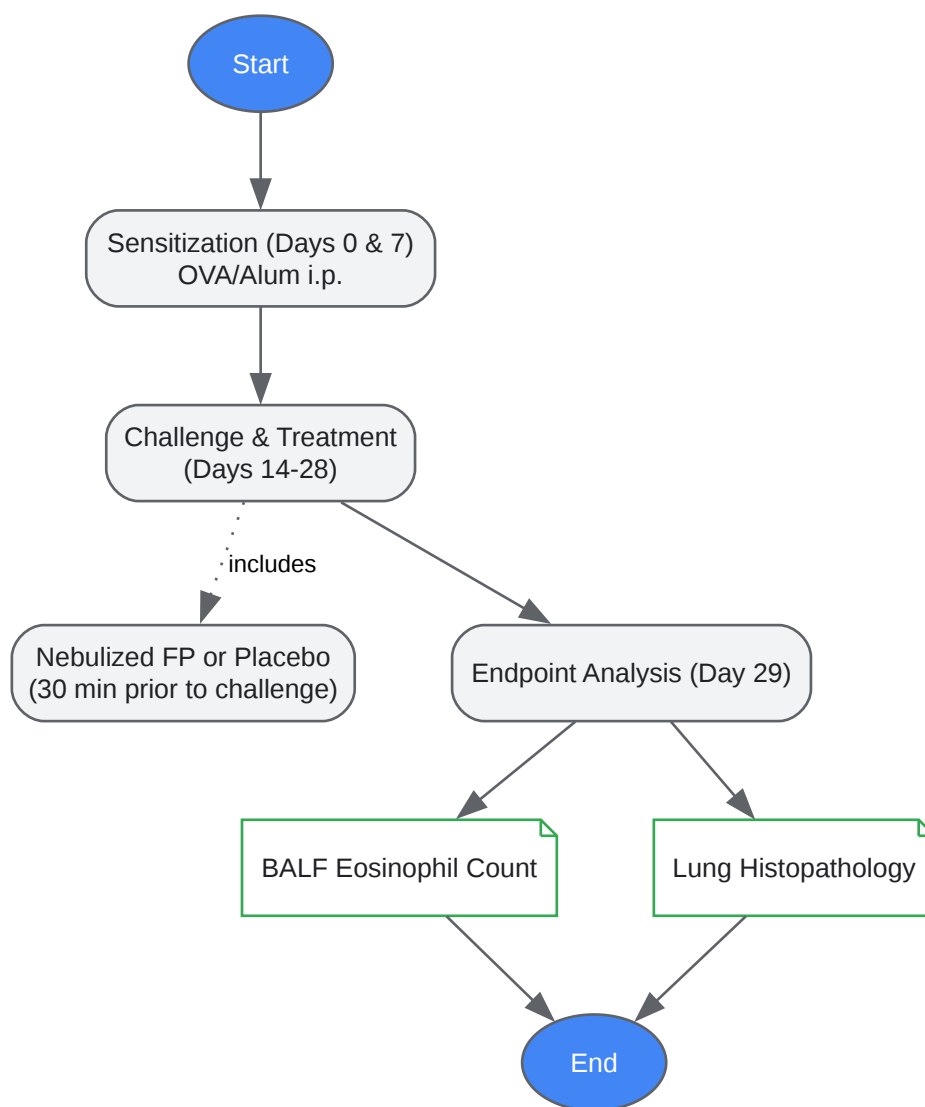
**Fluticasone Propionate** exerts its anti-inflammatory effects primarily by binding to intracellular glucocorticoid receptors (GR).[1] This drug-receptor complex translocates to the cell nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Additionally, FP has been shown to have non-genomic actions that are less understood but contribute to its overall therapeutic efficacy.[1]

## Signaling Pathways

The anti-inflammatory effects of **Fluticasone Propionate** are mediated through several key signaling pathways. The primary mechanism involves the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).







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## References

- 1. [publications.ersnet.org](https://publications.ersnet.org) [[publications.ersnet.org](https://publications.ersnet.org)]
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